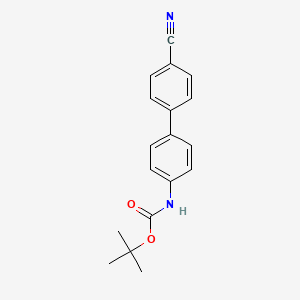

4-(4'-Cyanophenyl)-1-N-Boc-aniline

Übersicht

Beschreibung

4-(4’-Cyanophenyl)-1-N-Boc-aniline: is an organic compound that features a cyanophenyl group attached to an aniline moiety, which is further protected by a tert-butoxycarbonyl (Boc) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4’-Cyanophenyl)-1-N-Boc-aniline typically involves the following steps:

Nitration and Reduction: The starting material, 4-bromoaniline, undergoes nitration to form 4-bromo-2-nitroaniline. This intermediate is then reduced to 4-bromo-2-aminophenylamine.

Cyanation: The 4-bromo-2-aminophenylamine is subjected to a cyanation reaction using copper(I) cyanide to introduce the cyano group, yielding 4-(4’-cyanophenyl)aniline.

Boc Protection: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 4-(4’-Cyanophenyl)-1-N-Boc-aniline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4’-Cyanophenyl)-1-N-Boc-aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Agents : The compound has been investigated as a potential antitumor agent. Its derivatives can be synthesized through palladium-catalyzed C–N cross-coupling reactions, which facilitate the formation of aniline derivatives that exhibit selective cytotoxicity against cancer cells. For instance, studies have demonstrated that specific aryl amines derived from 4-(4'-Cyanophenyl)-1-N-Boc-aniline can inhibit tumor growth in preclinical models .

Inhibitors for Neuropathic Pain : Research has identified analogs of this compound as inhibitors targeting AAK1 (AP2-associated protein kinase 1), which is implicated in neuropathic pain pathways. These inhibitors have shown promise in modulating pain responses in animal models, suggesting their potential for therapeutic development .

Catalysis

Cross-Coupling Reactions : The application of this compound in palladium-catalyzed cross-coupling reactions is noteworthy. It acts as a versatile building block for synthesizing various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The ability to form C–N bonds efficiently allows for the rapid development of libraries of compounds for biological testing .

Click Chemistry : This compound has also been utilized in click chemistry protocols, particularly in the synthesis of functionalized piperazines and piperidines. Its reactivity under mild conditions enables the formation of complex molecular architectures that are valuable in drug discovery .

Materials Science

Polymer Synthesis : In materials science, derivatives of this compound are employed in the synthesis of polymers with specific electronic and optical properties. These materials can be used in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices, due to their favorable charge transport characteristics .

Fluorescent Probes : The compound's structural attributes make it suitable for developing fluorescent probes for biological imaging. By modifying its structure, researchers can enhance its photophysical properties, allowing for applications in cellular imaging and diagnostics .

Case Study 1: Antitumor Activity

A study explored the synthesis of a series of anilines derived from this compound and their evaluation as antitumor agents. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: AAK1 Inhibitors

Research focused on the development of AAK1 inhibitors based on modifications of this compound. The lead compounds showed potent inhibition of AAK1 activity in vitro, leading to reduced pain responses in neuropathic pain models.

Wirkmechanismus

The mechanism of action of 4-(4’-Cyanophenyl)-1-N-Boc-aniline depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, ensuring the stability of the compound until the desired reaction step.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4’-Cyanophenyl)aniline: Lacks the Boc protection group, making it more reactive in certain conditions.

4-(4’-Cyanophenyl)-1-N-Fmoc-aniline: Features a different protecting group (Fmoc), which is used in peptide synthesis.

Uniqueness

4-(4’-Cyanophenyl)-1-N-Boc-aniline is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in multi-step organic syntheses where selective protection and deprotection are crucial.

Biologische Aktivität

4-(4'-Cyanophenyl)-1-N-Boc-aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant research findings and data tables.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Aniline : The aniline group is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during synthesis.

- Cyanation : The introduction of the cyano group is achieved through electrophilic aromatic substitution or nucleophilic addition methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its interaction with specific molecular targets.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and lung carcinoma cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Human Colon Adenocarcinoma (HT-29) | 92.4 |

| 1,2,4-Oxadiazole Derivative | Human Lung Adenocarcinoma (LXFA 629) | 85.0 |

| Another Aniline Derivative | Human Melanoma (MEXF 462) | 136.0 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as an inhibitor for specific receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. Studies have indicated that modifications on the aniline moiety can enhance binding affinity and selectivity towards these targets .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.

Case Studies

A notable study investigated the effects of substituents on the aniline moiety in relation to receptor binding and biological activity. The results indicated that certain substitutions significantly enhanced potency against specific cancer types, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study Summary

- Objective : Evaluate the impact of structural modifications on biological activity.

- Findings : Substituents at the para position on the phenyl ring improved binding to target receptors, resulting in lower IC50 values.

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(4-cyanophenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYXCPXPLNAAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374099 | |

| Record name | 4-(4'-Cyanophenyl)-1-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672309-99-8 | |

| Record name | 4-(4'-Cyanophenyl)-1-N-Boc-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.